molecular formula C13H8N2O6 B14693334 2-Nitrophenyl 4-nitrobenzoate CAS No. 31042-64-5

2-Nitrophenyl 4-nitrobenzoate

Cat. No.: B14693334
CAS No.: 31042-64-5
M. Wt: 288.21 g/mol
InChI Key: DOWFSNIXKPFLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl 4-nitrobenzoate is a nitroaromatic ester characterized by two nitro functional groups: one at the para position of the benzoic acid moiety and another at the ortho position of the phenyl ester group. This dual nitro substitution imparts distinct electronic and steric properties, influencing its reactivity, stability, and interactions in chemical or biological systems. Nitroaromatic esters are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro groups, which enhance electrophilicity and participation in substitution reactions .

Properties

CAS No.

31042-64-5

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

(2-nitrophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H8N2O6/c16-13(9-5-7-10(8-6-9)14(17)18)21-12-4-2-1-3-11(12)15(19)20/h1-8H

InChI Key

DOWFSNIXKPFLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl 4-nitrobenzoate can be synthesized through the condensation reaction of 2-nitrobenzoic acid and 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for 2-Nitrophenyl 4-nitrobenzoate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed:

    Reduction: 2-Aminophenyl 4-aminobenzoate.

    Hydrolysis: 2-Nitrobenzoic acid and 2-nitrophenol.

Scientific Research Applications

2-Nitrophenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-nitrobenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 2-nitrophenol and 4-nitrobenzoic acid. This reaction can be monitored spectroscopically due to the distinct absorbance properties of the products . The molecular targets include various esterases and hydrolases that catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 2-nitrophenyl 4-nitrobenzoate and structurally related nitroaromatic esters:

Compound Substituents Molecular Weight Applications Toxicity Biodegradability
2-Nitrophenyl 4-nitrobenzoate 4-nitrobenzoate, 2-nitrophenyl ~257.2 (estimated) Research reagent, potential electrophilic agent Likely mutagenic (inferred from [5]) Limited data; nitro groups may hinder degradation
Ethyl 4-nitrobenzoate 4-nitrobenzoate, ethyl 195.17 Pharmaceutical precursor (e.g., novocaine, benzocaine) Mutation data reported Slower degradation due to nitro group
4-Nitrophenyl 2-chlorobenzoate 2-chlorobenzoate, 4-nitrophenyl 277.67 Crystallography studies, hydrogen bonding analysis No direct data; chlorine may enhance toxicity Unclear; chlorine substituent may affect pathways
3-Methyloxiranemethanol 4-nitrobenzoate 4-nitrobenzoate, epoxy-methyl 237.23 Industrial material (exact use unspecified) Mutation data reported; emits NOx upon decomposition Likely recalcitrant due to nitro and epoxy groups

Key Findings :

Structural and Electronic Differences: The ortho-nitro group in 2-nitrophenyl 4-nitrobenzoate introduces steric hindrance and electronic effects distinct from para-substituted analogs like ethyl 4-nitrobenzoate. This may alter its reactivity in nucleophilic acyl substitution reactions .

Applications: Ethyl 4-nitrobenzoate is pivotal in synthesizing local anesthetics (e.g., benzocaine), leveraging the nitro group’s electron-withdrawing capacity to stabilize intermediates .

Toxicity and Environmental Impact: Nitroaromatics like 2-nitrophenyl 4-nitrobenzoate are inferred to exhibit mutagenicity based on structurally similar compounds (e.g., 3-methyloxiranemethanol 4-nitrobenzoate) . Biodegradation studies on 4-nitrobenzoate (4NBc) in methanogenic reactors suggest nitro groups impede microbial breakdown, implying similar challenges for 2-nitrophenyl 4-nitrobenzoate .

Hydrogen Bonding and Crystallography :

  • Analogous compounds (e.g., 4-nitrophenyl 2-chlorobenzoate) form distinct hydrogen-bonding networks in crystals, guided by nitro and ester functionalities. The ortho-nitro group in 2-nitrophenyl 4-nitrobenzoate may disrupt such patterns, favoring alternative packing arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.